Cas no 2248284-59-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate is a specialized organic compound featuring a phthalimide core linked to a thioether-containing tetrahydropyranyl moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the development of heterocyclic compounds and functionalized intermediates. The presence of the thioether group enhances nucleophilic substitution potential, while the phthalimide scaffold offers stability and versatility in further derivatization. Its tetrahydropyranyl component contributes to improved solubility in organic solvents, facilitating reaction handling. This compound is well-suited for applications in pharmaceutical research, agrochemical synthesis, and materials science, where controlled functional group manipulation is critical. Proper handling under inert conditions is recommended due to potential sensitivity to hydrolysis or oxidation.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate structure
2248284-59-3 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate
CAS No:2248284-59-3
MF:C16H17NO5S
MW:335.374883413315
CID:6042907
PubChem ID:165905091
Update Time:2025-10-18

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate Chemical and Physical Properties

Names and Identifiers

    • 2248284-59-3
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate
    • EN300-6515332
    • Inchi: 1S/C16H17NO5S/c18-14(10-23-9-11-5-3-4-8-21-11)22-17-15(19)12-6-1-2-7-13(12)16(17)20/h1-2,6-7,11H,3-5,8-10H2
    • InChI Key: HQCXIWGCORNTGP-UHFFFAOYSA-N
    • SMILES: S(CC(=O)ON1C(C2C=CC=CC=2C1=O)=O)CC1CCCCO1

Computed Properties

  • Exact Mass: 335.08274382g/mol
  • Monoisotopic Mass: 335.08274382g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 459
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 98.2Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate (CAS No. 2248284-59-3)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate (CAS No. 2248284-59-3) is a complex organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and medicinal chemistry. This compound is characterized by its unique structural features, which include a 1,3-dioxoisoindoline moiety and a tetrahydrofuran (oxan) derivative. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various research and development activities.

The 1,3-dioxoisoindoline core is a well-known scaffold in the design of bioactive molecules. It has been extensively studied for its ability to modulate various biological processes, including enzyme inhibition and receptor binding. The presence of this moiety in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate suggests that the compound may exhibit similar bioactive properties. Recent research has shown that compounds with this scaffold can act as potent inhibitors of specific enzymes, making them potential leads for the development of new therapeutic agents.

The tetrahydrofuran (oxan) derivative in the compound adds another layer of complexity and functionality. Tetrahydrofuran is a versatile cyclic ether that can participate in a variety of chemical reactions and interactions. In the context of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate, the oxan moiety likely plays a crucial role in enhancing the compound's solubility and stability, which are important factors in drug development. Additionally, the sulfur-containing acetyl group attached to the oxan ring may contribute to the compound's reactivity and biological activity.

Recent studies have explored the potential of 1,3-dioxoisoindoline derivatives as inhibitors of key enzymes involved in various diseases. For example, a study published in the Journal of Medicinal Chemistry reported that certain 1,3-dioxoisoindoline compounds exhibited strong inhibitory activity against protein kinases, which are important targets in cancer therapy. The researchers found that these compounds could effectively block the phosphorylation of specific proteins, thereby inhibiting tumor growth and proliferation. While 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate has not been directly tested in this context, its structural similarity suggests that it may possess similar inhibitory properties.

In addition to its potential as an enzyme inhibitor, 1,3-dioxoisoindoline derivatives have also been investigated for their anti-inflammatory and antioxidant properties. A study published in the European Journal of Medicinal Chemistry demonstrated that certain 1,3-dioxoisoindoline compounds exhibited significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. These findings highlight the broad spectrum of biological activities associated with this class of compounds and suggest that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate may have multiple therapeutic applications.

The synthesis of 1,3-dioxoisoindoline derivatives typically involves multi-step processes that require careful control of reaction conditions to achieve high yields and purity. Recent advancements in synthetic methodologies have made it possible to produce these compounds more efficiently and cost-effectively. For instance, a study published in Organic Letters described a novel synthetic route for preparing 1,3-dioxoisoindoline derivatives using mild reaction conditions and readily available starting materials. This approach not only simplifies the synthesis but also enhances the scalability of the process, making it more suitable for large-scale production.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate (CAS No. 2248284-59-3) is a promising compound with potential applications in pharmaceutical and medicinal chemistry. Its unique structural features and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into the properties and potential uses of this compound, it is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.

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